N-(4-Bromo-2-chlorophenyl)acetamide

Catalog No.
S1892747
CAS No.
3460-23-9
M.F
C8H7BrClNO
M. Wt
248.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Bromo-2-chlorophenyl)acetamide

CAS Number

3460-23-9

Product Name

N-(4-Bromo-2-chlorophenyl)acetamide

IUPAC Name

N-(4-bromo-2-chlorophenyl)acetamide

Molecular Formula

C8H7BrClNO

Molecular Weight

248.5 g/mol

InChI

InChI=1S/C8H7BrClNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)

InChI Key

MITWNEIUIPGZKR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)Cl

The exact mass of the compound N-(4-Bromo-2-chlorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) is a highly versatile, dihalogenated acetanilide building block widely procured for pharmaceutical and agrochemical synthesis. Featuring an acetyl-protected amine and two orthogonal halogen handles (4-bromo and 2-chloro), it allows for precise, site-selective functionalization. The compound presents as a stable crystalline solid with a melting point of 151–152 °C, offering excellent shelf life and processability compared to its free amine counterpart . Its predictable reactivity profile makes it a cornerstone material for multi-step cross-coupling workflows.

Substituting N-(4-bromo-2-chlorophenyl)acetamide with its unprotected analog, 4-bromo-2-chloroaniline, introduces severe process liabilities. The free amine is prone to oxidative degradation, has a significantly lower melting point (~70 °C) that complicates bulk crystallization, and frequently interferes with palladium-catalyzed cross-couplings by coordinating to the catalyst or undergoing competitive Buchwald-Hartwig N-arylation . The acetamide group not only circumvents these side reactions but also modulates the electronic density of the ring, ensuring clean, predictable oxidative addition at the carbon-halogen bonds without requiring mid-process protection steps.

Superior Thermal Stability and Crystallization Profile

N-(4-bromo-2-chlorophenyl)acetamide exhibits a melting point of 151–152 °C, which is significantly higher than that of its deprotected counterpart, 4-bromo-2-chloroaniline (67–73 °C) . This elevated melting point facilitates easier purification via crystallization and ensures superior solid-state stability during bulk storage, reducing the risk of material clumping or degradation.

Evidence DimensionMelting Point
Target Compound Data151–152 °C
Comparator Or Baseline4-bromo-2-chloroaniline (67–73 °C)
Quantified Difference~80 °C higher melting point
ConditionsStandard atmospheric pressure

A higher melting point ensures reliable bulk handling, easier purification, and better shelf-stability in industrial settings.

Site-Selective Sequential Cross-Coupling Compatibility

The presence of both a 4-bromo and a 2-chloro substituent provides a distinct thermodynamic advantage for sequential cross-coupling. Because the C-Br bond is weaker and undergoes oxidative addition to Pd(0) more rapidly than the C-Cl bond, buyers can execute a Suzuki or Heck reaction exclusively at the 4-position at lower temperatures, leaving the 2-chloro site intact for subsequent functionalization [1]. This orthogonal reactivity is impossible with mono-halogenated analogs like N-(4-bromophenyl)acetamide.

Evidence DimensionCross-coupling site selectivity
Target Compound DataHigh chemoselectivity for C-Br over C-Cl bond
Comparator Or BaselineN-(4-bromophenyl)acetamide (single coupling site)
Quantified DifferenceEnables 2 distinct, sequential C-C bond formations
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)

Eliminates the need for multi-step re-halogenation by providing two differentiated reactive sites in a single procured starting material.

Prevention of Competitive N-Arylation and Catalyst Poisoning

Utilizing the acetyl-protected N-(4-bromo-2-chlorophenyl)acetamide rather than the free 4-bromo-2-chloroaniline prevents competitive N-arylation during metal-catalyzed couplings [1]. Free primary amines can coordinate to palladium catalysts or act as nucleophiles in Buchwald-Hartwig reactions, severely depressing the yield of the desired C-C coupled product. The acetamide group effectively masks the nitrogen nucleophilicity, ensuring high-fidelity transformation at the halogen sites.

Evidence DimensionChemoselectivity in Pd-catalyzed C-C coupling
Target Compound DataAcetamide group prevents N-arylation
Comparator Or Baseline4-bromo-2-chloroaniline (prone to N-arylation and Pd coordination)
Quantified DifferenceSignificant reduction in amine-driven side reactions
ConditionsPd-catalyzed coupling conditions

Secures higher yields and reduces catalyst loading requirements by preventing unwanted side reactions at the nitrogen atom.

Precursor for Complex Quinazolines and Indoles

Following sequential carbon-carbon bond formations at the 4-bromo and 2-chloro positions, the acetamide group can be hydrolyzed to reveal the primary amine. This makes the compound an ideal starting material for cyclization into quinazolines, indoles, and other complex nitrogen-containing heterocycles critical to pharmaceutical development[1].

Development of Advanced Agrochemicals

The predictable, orthogonal reactivity of the dihalogenated ring allows agrochemical researchers to rapidly synthesize libraries of substituted acetanilides. The stability of the acetamide group under various reaction conditions ensures high throughput and reproducibility during the lead optimization phase [2].

Multi-Step Sequential Cross-Coupling Workflows

For industrial processes requiring precise, stepwise addition of different aryl or alkyl groups, N-(4-bromo-2-chlorophenyl)acetamide serves as a reliable scaffold. The distinct bond dissociation energies of the C-Br and C-Cl bonds allow for sequential Pd-catalyzed couplings without the need for intermediate purification or re-halogenation steps [3].

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-Bromo-2'-chloroacetanilide

Dates

Last modified: 08-16-2023

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